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1-ethylpyrimidine-2,4(1H,3H)-

dione

Cat. No.: B1334591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Ethyluracil, a derivative of the pyrimidine base uracil, is a molecule of interest in medicinal

chemistry and drug development due to its structural similarity to endogenous nucleobases.

Understanding its physicochemical properties is fundamental for its potential application in

therapeutic contexts, influencing aspects such as solubility, membrane permeability, and target

binding. This technical guide provides a comprehensive overview of the known

physicochemical characteristics of 1-ethyluracil, details experimental protocols for their

determination, and outlines a general workflow for its synthesis and characterization.

Physicochemical Properties
Precise experimental data for some of the physicochemical properties of 1-ethyluracil are not

extensively reported in publicly available literature. However, data for the closely related

compound, 1-methyluracil, can provide valuable estimations. The following table summarizes

the available data and estimates for the key physicochemical properties of 1-ethyluracil.
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Property Value Notes

Molecular Formula C₆H₈N₂O₂ -

Molecular Weight 140.14 g/mol -

Melting Point Estimated: ~230-240 °C

Based on the melting point of

1-methyluracil (236-238 °C).

The ethyl group may slightly

alter the crystal lattice energy.

Boiling Point Data not available

Uracil and its derivatives

typically decompose at high

temperatures before boiling.

Solubility
Soluble in polar organic

solvents

Soluble in methanol[1].

Expected to be soluble in other

polar solvents like DMSO and

DMF. Water solubility is likely

low.

pKa Estimated: ~9.5 - 10.0

Based on the pKa of 1-

methyluracil (predicted pKa of

9.77)[2]. The N3-H proton is

acidic.

logP Data not available

The addition of an ethyl group

compared to a methyl group

will slightly increase

lipophilicity.

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 1-

ethyluracil are not specifically described in the literature. However, standard methodologies for

compounds of this class can be applied.

Synthesis of 1-Ethyluracil
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The synthesis of 1-ethyluracil can be achieved through the alkylation of uracil. A reported

method involves a two-step process[1]:

Silylation of Uracil:

Uracil is reacted with an excess of a silylating agent, such as hexamethyldisilazane

(HMDS), in the presence of a catalytic amount of ammonium sulfate.

The mixture is heated under reflux for several hours to protect the oxygen and nitrogen

atoms.

The excess silylating agent is removed by distillation.

Ethylation:

The silylated uracil is then reacted with an ethylating agent, such as ethyl bromide or ethyl

iodide, in an appropriate solvent.

The reaction mixture is heated to drive the alkylation at the N1 position.

The crude product is purified by washing with a suitable solvent (e.g., boiling methanol) to

remove any residual starting materials and byproducts, followed by recrystallization to

obtain pure 1-ethyluracil[1].

Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus:

A small amount of the dried, crystalline 1-ethyluracil is packed into a capillary tube.

The capillary tube is placed in the heating block of the melting point apparatus.

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.

The temperature range from the first appearance of liquid to the complete melting of the solid

is recorded as the melting point range. A narrow melting range is indicative of high purity.
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Determination of Solubility
The solubility of 1-ethyluracil in various solvents can be determined using the shake-flask

method:

An excess amount of 1-ethyluracil is added to a known volume of the solvent of interest

(e.g., water, ethanol, DMSO) in a sealed container.

The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature

until equilibrium is reached (typically 24-48 hours).

The suspension is filtered to remove the undissolved solid.

The concentration of 1-ethyluracil in the saturated solution is determined by a suitable

analytical method, such as UV-Vis spectroscopy or High-Performance Liquid

Chromatography (HPLC).

Determination of pKa
The acid dissociation constant (pKa) of the N3-H proton can be determined by potentiometric

titration or UV-Vis spectrophotometry:

A solution of 1-ethyluracil of known concentration is prepared in water or a mixed aqueous-

organic solvent system.

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence

point corresponds to the pKa of the compound.

Determination of logP
The octanol-water partition coefficient (logP) can be determined using the shake-flask method:

A solution of 1-ethyluracil is prepared in one of the two immiscible phases (n-octanol or

water).
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A known volume of this solution is mixed with a known volume of the other phase in a

separatory funnel.

The mixture is shaken vigorously to allow for the partitioning of 1-ethyluracil between the two

phases and then allowed to stand for the phases to separate completely.

The concentration of 1-ethyluracil in each phase is determined using a suitable analytical

method (e.g., HPLC-UV).

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow and Characterization
While specific metabolic or signaling pathways for 1-ethyluracil are not well-documented, a

generalized experimental workflow for its synthesis and characterization is a critical aspect for

its study and potential application.

Workflow for Synthesis and Characterization of 1-Ethyluracil

Synthesis Purification

Characterization

Uracil Silylation with HMDS Ethylation with Ethyl Bromide Crude 1-Ethyluracil Washing with Methanol Recrystallization Pure 1-Ethyluracil

1H NMR Spectroscopy

FT-IR Spectroscopy

Mass Spectrometry

Thermal Analysis (DSC/TGA)

Powder X-Ray Diffraction
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and characterization of 1-

ethyluracil.

Biological Context and Potential Applications
Uracil and its derivatives are of significant interest in pharmacology, primarily as anticancer and

antiviral agents. These compounds can act as antimetabolites, interfering with nucleic acid

synthesis and function. While the specific biological activity of 1-ethyluracil is not extensively

studied, its structural similarity to other N-alkylated uracil derivatives suggests potential for

biological activity. N-alkylation can influence the molecule's lipophilicity, membrane

permeability, and interaction with enzymes involved in nucleoside metabolism. Further research

is warranted to explore the potential therapeutic applications of 1-ethyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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